molecular formula C5H11O8P-2 B1265090 D-arabinitol 1-phosphate(2-)

D-arabinitol 1-phosphate(2-)

Cat. No. B1265090
M. Wt: 230.11 g/mol
InChI Key: VJDOAZKNBQCAGE-UOWFLXDJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-arabinitol 1-phosphate(2-) is dianion of D-arabinitol 1-phosphate. It is an organophosphate oxoanion and a monosaccharide 1-phosphate(2-). It is a conjugate base of a D-arabinitol 1-phosphate.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of D-Arabinitol 1-Phosphate for Research : D-Arabinitol 1-phosphate (Ara-ol1-P) is synthesized from D-arabinonic acid for research purposes. This synthesized Ara-ol1-P is used to characterize D-arabinitol-phosphate dehydrogenase (APDH) from Bacillus halodurans, showing its role in converting Ara-ol1-P to xylulose 5-phosphate, with both NAD(+) and NADP(+) as co-factors (Soroka et al., 2005).

Enzymatic Studies

  • Role in Ribulose Bisphosphate Carboxylase/Oxygenase Inhibition : An enzyme from French bean leaves hydrolyzes 2-carboxy-D-arabinitol 1-phosphate, an inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase, a critical enzyme in photosynthesis (Kingston-Smith et al., 1992).
  • Understanding Phosphatase Activity : Research on the phosphatase activity against 2-carboxy-D-arabinitol 1-phosphate in French bean leaves aids in understanding its role in regulating photosynthesis and plant metabolism (Andralojc et al., 1996).

Polysaccharide Studies

  • Role in Capsular Polysaccharide Structure : The 2-substituted arabinitol 1-phosphate residue in the capsular polysaccharide from Streptococcus pneumoniae Type 17F has been studied, confirming its D configuration, which is vital in understanding bacterial capsular structures (Jones et al., 2002).

Biomedical Research

  • Detection in Candidiasis Diagnosis : D-Arabinitol, a major metabolite of Candida species, is measured in serum for diagnosing invasive candidiasis, highlighting its role as a biomarker in medical diagnostics (Kiehn et al., 1979).
  • Metabolite Measurement in Pathogenic Yeast : The production of arabinitol by various yeast species, including pathogenic ones, is studied, aiding in understanding fungal metabolism and its implications in diseases (Bernard et al., 1981).

Photosynthesis and Plant Metabolism

  • Involvement in Photosynthetic Regulation : 2-Carboxyarabinitol 1-phosphate plays a role in photosynthetic regulation by inhibiting rubisco, a key enzyme in the process. Its study helps in understanding the regulation of photosynthesis in plants (Servaites, 1990).

properties

Product Name

D-arabinitol 1-phosphate(2-)

Molecular Formula

C5H11O8P-2

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] phosphate

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4-,5-/m1/s1

InChI Key

VJDOAZKNBQCAGE-UOWFLXDJSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-arabinitol 1-phosphate(2-)
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D-arabinitol 1-phosphate(2-)
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D-arabinitol 1-phosphate(2-)
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D-arabinitol 1-phosphate(2-)
Reactant of Route 5
D-arabinitol 1-phosphate(2-)
Reactant of Route 6
D-arabinitol 1-phosphate(2-)

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